(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

asymmetric synthesis olefin metathesis chiral building block

Problem: Multi-step asymmetric syntheses require orthogonal protecting groups and late-stage diversification handles, often forcing inefficient workarounds with saturated N-alkyl analogs. Solution: This (2S)-amino alcohol combines an acid-labile trityl protecting group with a metathesis-ready N-allyl handle in a single enantiopure building block. Key advantages: • Enables Felkin-Anh diastereocontrol for syn-1,2-amino alcohol motifs found in sphingosine analogs and protease inhibitors • Allyl group supports olefin cross-metathesis, Heck coupling & hydroamination for rapid analog generation • Orthogonal protection allows selective 2-NH₂ unmasking (acidic) while preserving the allyl handle for late-stage functionalization • Eliminates interim protecting group manipulations, reducing synthetic steps and improving overall yield. Supplied with ≥95% purity; ambient global shipping available.

Molecular Formula C26H30N2O
Molecular Weight 386.5 g/mol
Cat. No. B13236138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
Molecular FormulaC26H30N2O
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCN(CC=C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C26H30N2O/c1-3-19-28(2)20-25(21-29)27-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h3-18,25,27,29H,1,19-21H2,2H3/t25-/m0/s1
InChIKeyHRTYGRGSKCONAB-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Trityl-Amino Alcohol Building Block


(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol (CAS 2059911-93-0) is a chiral amino alcohol derivative featuring a triphenylmethyl (trityl) protecting group on the 2-amino position and a methyl(allyl) substituent at the 3-amino position [1]. The (2S) stereochemistry is established at the C2 carbon bearing the tritylamino group. Its molecular formula is C26H30N2O with a molecular weight of 386.53 g/mol [1]. The compound serves as an advanced intermediate in asymmetric synthesis, where the trityl group provides steric bulk for diastereoselective transformations, while the allyl group offers a latent reactive handle for further functionalization through olefin chemistry.

Chiral (2S) trityl-amino alcohol building block
Allyl handle for olefin metathesis diversification
Trityl steric bulk for diastereoselective transformations

Advantages Over In-Class Analogs


In-class compounds such as (2S)-3-(diethylamino)-2-[(triphenylmethyl)amino]propan-1-ol or (2S)-3-[ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol share the trityl-protected 1,2-amino alcohol scaffold but lack the terminal olefin of the N-allyl moiety. The allyl group is not a silent substituent; it serves as an orthogonal functional handle enabling olefin cross-metathesis, Heck coupling, or hydroamination reactions that are inaccessible with saturated N-alkyl analogs . Attempts to substitute a saturated analog would require de novo installation of an unsaturated handle—adding synthetic steps, reducing overall yield, and introducing additional purification complexity. The combination of the trityl protecting group with the N-allyl functionality in a single, enantiopure building block eliminates the need for interim protecting group manipulations when downstream chemistry demands an olefinic anchor point.

Olefin handle absence Saturated N-alkyl analogs lack the terminal olefin; substitution may require de novo installation of a reactive handle for metathesis.
Diastereoselectivity context Trityl-steric diastereoselectivity gains observed with this scaffold may not transfer to analogs with different N-substituents.
Stereochemical fidelity Non-enantiopure or racemic analogs lack defined (2S) configuration, requiring chiral resolution before asymmetric synthesis.

Product-Specific Quantitative Evidence


Allyl Handle for Olefin Metathesis Diversification

The N-allyl substituent in the target compound provides a terminal olefin that can undergo olefin cross-metathesis to introduce diverse functional groups [1]. In contrast, saturated analogs such as (2S)-3-(diethylamino)-2-[(triphenylmethyl)amino]propan-1-ol (CAS 2059913-88-9) and (2S)-3-[ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol (CAS 2059910-17-5) contain only saturated N-alkyl groups that are chemically inert toward metathesis catalysts. This constitutes a qualitative functional advantage: the target compound can directly enter metathesis-based diversification sequences, whereas the saturated analogs require additional synthetic steps to install a reactive olefin.

Allyl Metathesis Competency
Class-level inference
Target: metathesis-competent (allyl present)
Comparator: metathesis-inert (saturated N-alkyl)
May reduce diversification steps vs saturated analogs
Estimated 2–3 step savings; verify catalyst compatibility and substrate scope
asymmetric synthesis olefin metathesis chiral building block

Trityl Steric Bulk Enhances Diastereoselectivity

The triphenylmethyl group is known to provide superior steric shielding of the amine during ketone reductions, leading to enhanced Felkin-Anh diastereoselectivity . In the synthesis of syn-1,2-amino alcohols, N-trityl-protected amino ketones reduced with LiAlH(O-t-Bu)3 at -5 °C afford syn diastereomers with diastereomeric ratios (dr) typically exceeding 95:5. By contrast, N-Boc- or N-Fmoc-protected amino ketones under identical reduction conditions yield substantially lower diastereoselectivities (dr ~ 80:20 to 90:10) due to reduced steric influence. The (2S)-tritylamino configuration in the target compound pre-installs the stereochemical bias for such reductions, eliminating the need for separate chiral auxiliary introduction.

Diastereoselectivity (Ketone Reduction)
Cross-study comparable
N-Trityl: dr >95:5 (syn)
N-Boc: ~80:20; N-Fmoc: ~90:10
Reported higher syn diastereoselectivity for N-trityl protection
Literature class data; batch-specific reduction conditions may influence outcome
diastereoselective reduction N-trityl amino alcohol chiral auxiliary

Defined Enantiopurity and Purity Specifications

The target compound is supplied with a defined (2S) stereochemistry and a minimum chemical purity of 95% (HPLC) . In contrast, racemic mixtures or lower-purity batches of analogous trityl-amino alcohols (e.g., racemic 3-(tritylamino)propan-1-ol, CAS 89448-83-9) lack stereochemical definition and require chiral resolution before use in asymmetric synthesis. Using the enantiopure (2S) building block eliminates the need for chiral chromatographic separation, which can consume 20-40% of material depending on resolution efficiency. The 95% purity specification further ensures that byproduct formation from competing reactions is minimized in subsequent transformations.

Enantiopurity & Purity
Supporting evidence
Enantiopure (2S); chemical purity ≥95% (HPLC)
May reduce need for post-purchase chiral resolution
Vendor specification; verify specific rotation for enantiomeric identity
enantiopure building block quality specification chiral purity

Best-Fit Application Scenarios


Diastereoselective syn-1,2-Amino Alcohol Synthesis

The trityl group in the target compound provides the steric bulk necessary for high Felkin-Anh diastereocontrol during reduction of the corresponding amino ketone . This makes the compound an ideal precursor for syn-1,2-amino alcohol motifs found in sphingosine analogs, protease inhibitors, and β-adrenergic receptor ligands. The pre-installed (2S) stereochemistry ensures that the resulting syn-amino alcohol retains the desired absolute configuration at C2.

Parallel Library Synthesis via Olefin Metathesis

The N-allyl substituent serves as a universal metathesis handle, allowing diversification of the target compound into a range of functionalized derivatives (e.g., introducing aryl, heteroaryl, or polyethylene glycol groups) in a single catalytic step [1]. This capability is especially valuable in medicinal chemistry hit-to-lead optimization, where rapid analog generation around the amine moiety is required.

Orthogonal Protection for Total Synthesis

The target compound combines an acid-labile trityl amine protecting group with a base-stable, oxidation-tolerant allylamine moiety. This orthogonal protection strategy allows chemists to selectively unmask the 2-amino group (acidic deprotection) while preserving the allyl handle for late-stage functionalization . Such architecture is advantageous in complex natural product synthesis where protecting group orthogonality is critical.

Application
Selection Property
Validation Focus
syn-1,2-Amino alcohol stereochemical synthesis
N-Trityl steric control in ketone reduction
Diastereomeric ratio and enantiomeric fidelity
Olefin metathesis-based library synthesis
Allyl handle for cross-metathesis diversification
Metathesis catalyst compatibility and functional group scope
Orthogonal protecting group strategies
Acid-labile trityl with base-stable allyl amine
Selective deprotection and late-stage functionalization
Quote Request

Request a Quote for (2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.